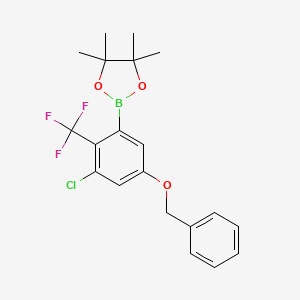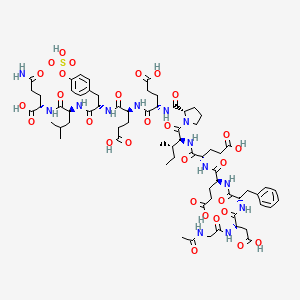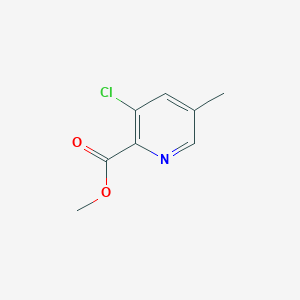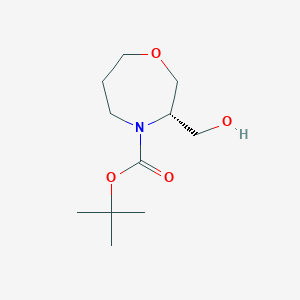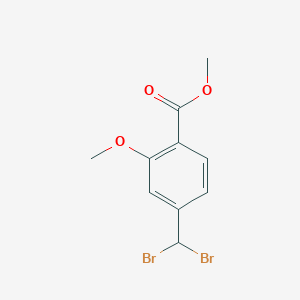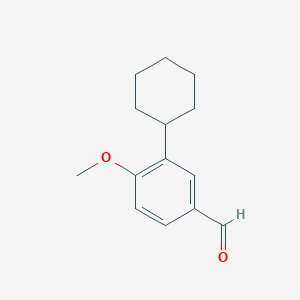
3-Cyclohexyl-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C14H18O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclohexyl group at the 3-position and a methoxy group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Cyclohexyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. In this case, cyclohexanone and 4-methoxybenzaldehyde can be used as starting materials, with a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield, making it a viable method for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclohexyl-4-methoxybenzoic acid.
Reduction: 3-Cyclohexyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-4-methoxybenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts and intermediates, which can further undergo transformations depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Lacks the cyclohexyl group, making it less sterically hindered.
3-Cyclohexylbenzaldehyde: Lacks the methoxy group, affecting its reactivity and solubility.
3-Cyclohexyl-4-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and reactivity.
Uniqueness
3-Cyclohexyl-4-methoxybenzaldehyde is unique due to the presence of both the cyclohexyl and methoxy groups, which impart distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
258831-93-5 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-cyclohexyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-16-14-8-7-11(10-15)9-13(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Clave InChI |
IYLZNMMLNXAKQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


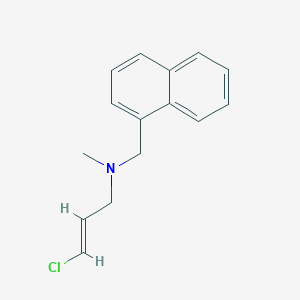

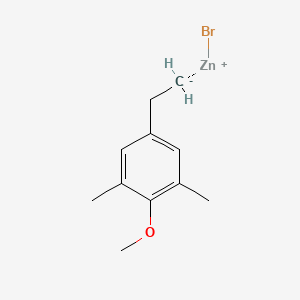

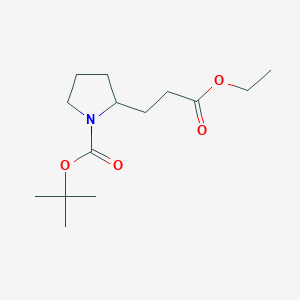
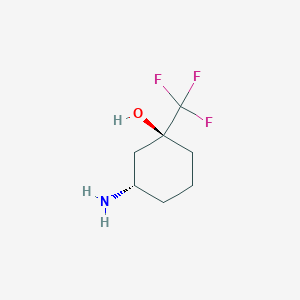
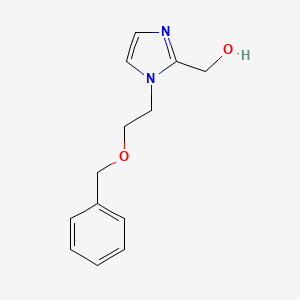
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
